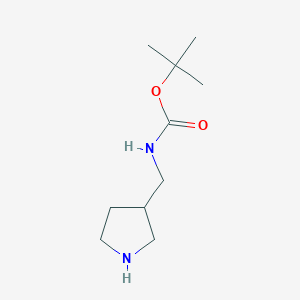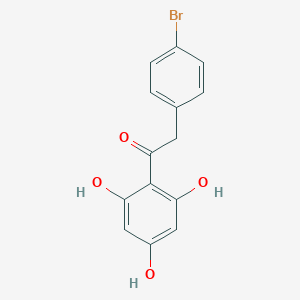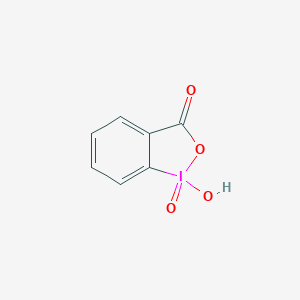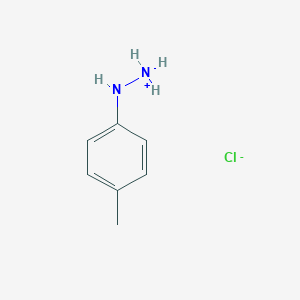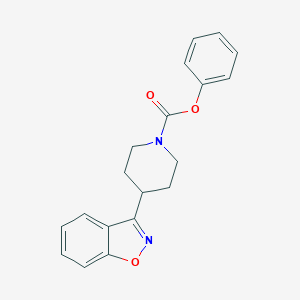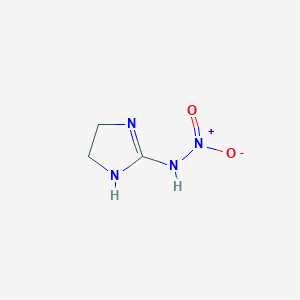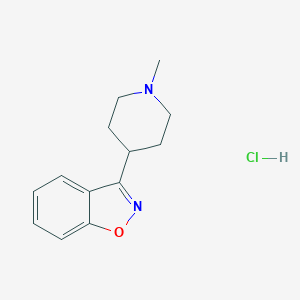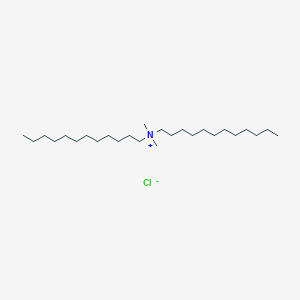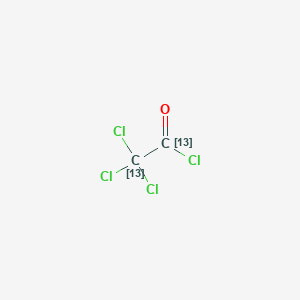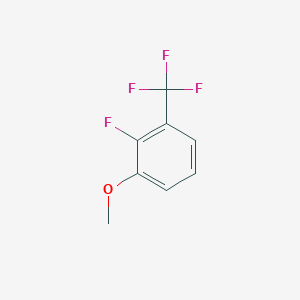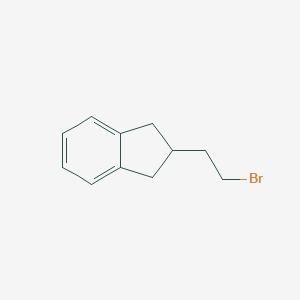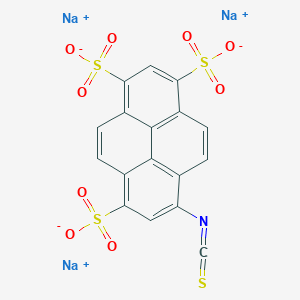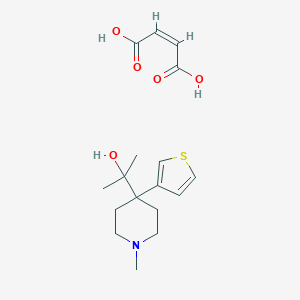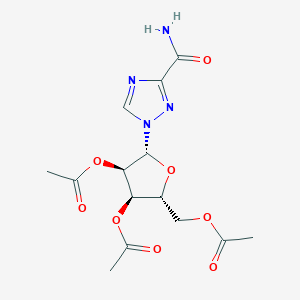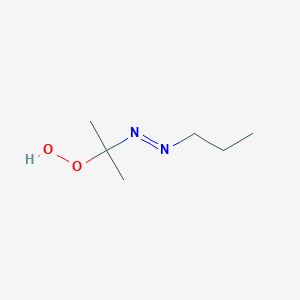
2-Propylazo-2-propyl hydroperoxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propylazo-2-propyl hydroperoxide (PAP) is a chemical compound that is widely used in scientific research for its unique properties. PAP is a member of the azo-hydroperoxide family of compounds, which are known for their ability to undergo homolytic cleavage to form free radicals. This property makes PAP an important tool for studying the mechanisms of radical reactions in biological systems.
作用機序
2-Propylazo-2-propyl hydroperoxide undergoes homolytic cleavage to form a tert-butoxyl radical and a 2-propylazobenzene radical. These radicals can then react with other molecules in the system, leading to the formation of new free radicals and the propagation of radical reactions. The resulting free radicals can cause oxidative damage to cellular components such as proteins, lipids, and DNA.
生化学的および生理学的効果
2-Propylazo-2-propyl hydroperoxide has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated that 2-Propylazo-2-propyl hydroperoxide can induce oxidative stress and damage to cellular components such as proteins and lipids. 2-Propylazo-2-propyl hydroperoxide has also been shown to activate redox signaling pathways, leading to changes in gene expression and cellular function.
実験室実験の利点と制限
One advantage of using 2-Propylazo-2-propyl hydroperoxide in lab experiments is its ability to generate free radicals in a controlled manner. This allows researchers to study the effects of oxidative stress on biological systems without the need for exogenous sources of free radicals. However, 2-Propylazo-2-propyl hydroperoxide can also be toxic to cells at high concentrations, which can limit its usefulness in certain experiments.
将来の方向性
There are several future directions for research involving 2-Propylazo-2-propyl hydroperoxide. One area of interest is the development of new methods for synthesizing 2-Propylazo-2-propyl hydroperoxide and related compounds. Another area of interest is the use of 2-Propylazo-2-propyl hydroperoxide in studies of redox signaling pathways and their role in disease processes such as cancer and neurodegenerative disorders. Additionally, the development of new methods for delivering 2-Propylazo-2-propyl hydroperoxide to specific cellular targets could have important implications for the treatment of these diseases.
合成法
2-Propylazo-2-propyl hydroperoxide can be synthesized in several ways, but the most common method involves the reaction of 2-propylazobenzene with tert-butyl hydroperoxide in the presence of a catalyst such as molybdenum hexacarbonyl. The reaction proceeds via a radical mechanism, and the resulting 2-Propylazo-2-propyl hydroperoxide can be purified by chromatography.
科学的研究の応用
2-Propylazo-2-propyl hydroperoxide has a wide range of applications in scientific research, including studies of oxidative stress, free radical reactions, and redox signaling pathways. 2-Propylazo-2-propyl hydroperoxide is often used as a source of free radicals in experiments designed to investigate the effects of oxidative stress on biological systems. 2-Propylazo-2-propyl hydroperoxide has also been used to study the mechanisms of redox signaling pathways, which are important for regulating cellular processes such as apoptosis and inflammation.
特性
CAS番号 |
149127-58-2 |
|---|---|
製品名 |
2-Propylazo-2-propyl hydroperoxide |
分子式 |
C6H14N2O2 |
分子量 |
146.19 g/mol |
IUPAC名 |
2-hydroperoxypropan-2-yl(propyl)diazene |
InChI |
InChI=1S/C6H14N2O2/c1-4-5-7-8-6(2,3)10-9/h9H,4-5H2,1-3H3 |
InChIキー |
POLDHOINNQNRQG-UHFFFAOYSA-N |
SMILES |
CCCN=NC(C)(C)OO |
正規SMILES |
CCCN=NC(C)(C)OO |
同義語 |
2-PROPYLAZO-2-PROPYLHYDROPEROXIDE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



